7-benzyl-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione
Description
This compound (molecular formula: C₁₉H₂₄N₆O₂; monoisotopic mass: 368.196074) is a purine-2,6-dione derivative featuring a benzyl group at position 7, methyl groups at positions 1 and 3, and a 4-methylpiperazinyl substituent at position 8 . Its synthesis typically involves alkylation of theophylline derivatives with benzyl halides followed by substitution reactions at position 8 using piperazine derivatives .
Properties
IUPAC Name |
7-benzyl-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O2/c1-21-9-11-24(12-10-21)18-20-16-15(17(26)23(3)19(27)22(16)2)25(18)13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDKKYJXEQVHOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(N2CC4=CC=CC=C4)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 8
The 4-methylpiperazinyl group at position 8 distinguishes this compound from analogs. Key comparisons include:
(a) Morpholinylmethyl Substituent
- Compound : 7-Benzyl-1,3-dimethyl-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione
- Properties :
(b) Styryl Substituent
- Compound : 7-Benzyl-1,3-dimethyl-8-(E)-styryl-3,7-dihydro-1H-purine-2,6-dione (18)
- Properties :
(c) Triazolylmethyl-Piperazinyl Hybrids
Bioactivity and Selectivity
(a) ALDH Inhibition
- Analog HC608 :
(b) Anticancer Activity
- Triazolylmethyl-Piperazinyl Derivatives :
(c) SIRT3 Inhibition
Structural and Pharmacokinetic Insights
Substituent Effects on Solubility and LogP
- 4-Methylpiperazinyl : LogP ≈ 1.8 (moderate lipophilicity; ideal for blood-brain barrier penetration).
- Morpholinylmethyl : LogP ≈ 1.5 (higher aqueous solubility due to oxygen atoms).
Metabolic Stability
- Piperazinyl Derivatives : Prone to N-demethylation by CYP3A4, reducing half-life in vivo.
- Triazolylmethyl Analogs : Stable to Phase I metabolism due to triazole ring rigidity .
Q & A
Basic: What are the established synthetic routes for this compound, and how are key reaction conditions optimized?
Methodological Answer:
The synthesis typically involves multi-step functionalization of the purine-2,6-dione core. Key steps include:
- Bromination at the 8-position using reagents like PBr₃ or NBS to introduce reactive sites for nucleophilic substitution .
- Nucleophilic substitution with 4-methylpiperazine under basic conditions (e.g., K₂CO₃ in DMF) to install the 8-(4-methylpiperazin-1-yl) group .
- Benzylation at the 7-position via alkylation with benzyl halides, optimized by controlling temperature (25–75°C) and solvent polarity (THF or DMF) .
- Purification using column chromatography (chloroform:methanol gradients) or recrystallization to isolate high-purity product .
Basic: Which spectroscopic and analytical methods are critical for structural characterization?
Methodological Answer:
- FTIR Spectroscopy : Identifies carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and N-H stretches at ~3300 cm⁻¹. Aliphatic C-H stretches (2850–2960 cm⁻¹) confirm methyl/benzyl groups .
- ¹H/¹³C NMR : Key signals include:
- Purine core protons (δ 3.2–4.0 ppm for N-CH₃).
- Piperazinyl protons (δ 2.5–3.5 ppm for N-CH₂).
- Aromatic benzyl protons (δ 7.2–7.5 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 412 [M+H]⁺) and fragmentation patterns validate the structure .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity?
Methodological Answer:
- Substituent Variation :
- Pharmacophore Modeling : Use tools like Chemicalize.org (ChemAxon) to predict logP, polar surface area, and hydrogen-bonding capacity .
- In Silico Docking : Compare binding poses with target proteins (e.g., kinases) to prioritize analogs with optimized steric and electronic complementarity .
Advanced: What computational strategies predict the compound’s pharmacokinetic and toxicity profiles?
Methodological Answer:
- ADMET Prediction :
- Software : SwissADME or admetSAR to estimate bioavailability, CYP450 inhibition, and blood-brain barrier permeability.
- Key Parameters : LogP < 3 for optimal solubility; topological polar surface area (TPSA) > 60 Ų to reduce CNS toxicity .
- Toxicity Alerts : Rule-of-five violations (e.g., molecular weight > 500) and PAINS filters eliminate pan-assay interference candidates .
Advanced: How are contradictions in biological activity data resolved across different assay systems?
Methodological Answer:
- Assay Contextualization :
- In vitro vs. in vivo : Differences in metabolic stability (e.g., cytochrome P450-mediated degradation) may explain reduced efficacy in vivo .
- Cell-line specificity : Use isogenic cell lines to control for genetic variability in target expression .
- Dose-Response Validation : Replicate IC₅₀ measurements under standardized conditions (e.g., ATP concentration in kinase assays) .
- Meta-analysis : Apply statistical tools (e.g., ANOVA or Bayesian modeling) to identify outliers and confirm reproducibility .
Advanced: What strategies mitigate stability issues during synthesis and storage?
Methodological Answer:
- Light/Temperature Sensitivity : Store at 2–8°C under inert gas (argon/nitrogen) to prevent oxidation of the piperazinyl group .
- Hygroscopicity : Use desiccants (e.g., silica gel) in storage vials to avoid hydrolysis of the purine-dione core .
- Degradation Analysis : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring identify vulnerable functional groups (e.g., benzyl ethers) .
Advanced: How are in vitro pharmacological assays designed to evaluate target engagement?
Methodological Answer:
- Enzyme Inhibition Assays :
- Kinase Profiling : Use radiometric (³²P-ATP) or fluorescence-based (ADP-Glo™) assays at physiological ATP concentrations (1 mM) .
- Dose Range : Test 0.1–100 µM with positive controls (e.g., staurosporine for kinases) .
- Cell-based Assays :
- Apoptosis/Cytotoxicity : Measure caspase-3 activation or MTT viability in cancer cell lines (e.g., HeLa or MCF-7) .
- Target Knockdown : CRISPR/Cas9-mediated gene deletion confirms mechanism-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
